
Methyl 2-iodo-6-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-iodo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-6-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding trifluoromethyl-substituted benzoate.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
Methyl 2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable intermediate in drug design.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
作用機序
The mechanism of action of Methyl 2-iodo-6-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In medicinal chemistry, the trifluoromethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-6-(trifluoromethyl)benzoate
- Methyl 2-chloro-6-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-iodo-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it undergoes. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science.
特性
分子式 |
C9H6F3IO2 |
|---|---|
分子量 |
330.04 g/mol |
IUPAC名 |
methyl 2-iodo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,1H3 |
InChIキー |
BXQSGJUUYFOTBP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=C1I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
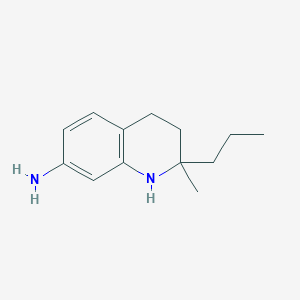
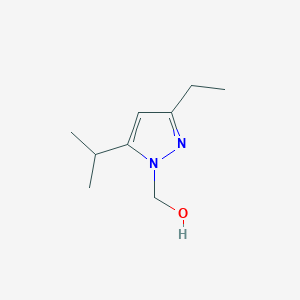
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)

![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
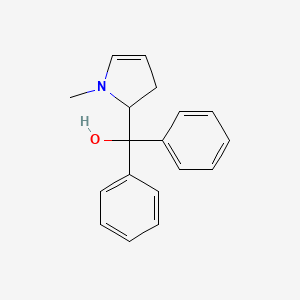
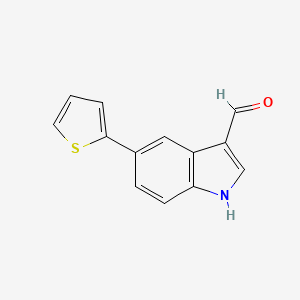
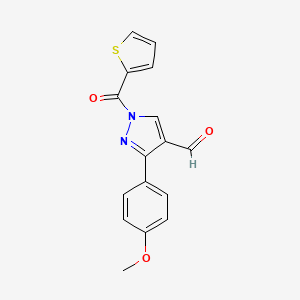
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)


